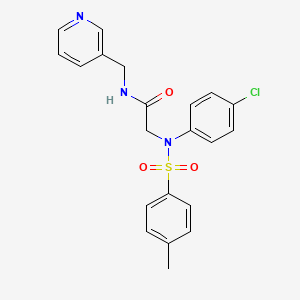
N,N-dibenzyl-3,4-dimethoxybenzamide
描述
N,N-dibenzyl-3,4-dimethoxybenzamide: is an organic compound with the molecular formula C23H23NO3 It is characterized by the presence of two benzyl groups attached to the nitrogen atom of a benzamide structure, which also contains two methoxy groups on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions:
Oxidation: N,N-dibenzyl-3,4-dimethoxybenzamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the substituent used.
科学研究应用
Chemistry: N,N-dibenzyl-3,4-dimethoxybenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its ability to interact with specific biological targets, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with various enzymes and receptors, which could lead to the development of new medications for treating diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
作用机制
The mechanism of action of N,N-dibenzyl-3,4-dimethoxybenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
- N,N-diethyl-3,4-dimethoxybenzamide
- N-benzyl-3,4-dimethoxybenzamide
- N,N-dimethyl-3,4-dimethoxybenzamide
Comparison: N,N-dibenzyl-3,4-dimethoxybenzamide is unique due to the presence of two benzyl groups, which confer distinct steric and electronic properties compared to its analogs. This uniqueness can affect its reactivity, binding affinity, and overall biological activity. For example, N,N-diethyl-3,4-dimethoxybenzamide has smaller ethyl groups, which may result in different binding interactions and reactivity profiles.
属性
IUPAC Name |
N,N-dibenzyl-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-26-21-14-13-20(15-22(21)27-2)23(25)24(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19/h3-15H,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXXIXHEOKUPTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((Z)-1-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE](/img/structure/B3435037.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3435043.png)

![N~2~-(2,5-dimethylphenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3435054.png)
![methyl 2-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3435059.png)


![N-[5-[(2,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B3435097.png)
![3-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-9-ethyl-9H-carbazole](/img/structure/B3435099.png)
![N,2,3,4,5,6-hexamethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B3435111.png)
![5-(5-ETHYLTHIOPHEN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B3435128.png)
![(1,3-DIPHENYL-1H-PYRAZOL-4-YL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B3435132.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B3435134.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3435142.png)
